molecular formula C8H20N2O B13114163 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol

1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol

Cat. No.: B13114163
M. Wt: 160.26 g/mol
InChI Key: ZJQVJWUEHZKTEU-UHFFFAOYSA-N
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Description

1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol is a tertiary amino alcohol characterized by a propan-2-ol backbone substituted with a methyl group and a 3-(methylamino)propyl chain on the central nitrogen atom. Its molecular formula is C₈H₁₉N₂O, with a molecular weight of 159.25 g/mol.

Properties

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

1-[methyl-[3-(methylamino)propyl]amino]propan-2-ol

InChI

InChI=1S/C8H20N2O/c1-8(11)7-10(3)6-4-5-9-2/h8-9,11H,4-7H2,1-3H3

InChI Key

ZJQVJWUEHZKTEU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCCNC)O

Origin of Product

United States

Preparation Methods

Hydrogenation of 2-Aminoisobutyric Acid or Its Esters

One of the primary industrial methods for synthesizing 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol involves the catalytic hydrogenation of 2-aminoisobutyric acid or its ester derivatives. This approach is favored for its straightforwardness and scalability in industrial settings.

  • Reaction conditions: Typically conducted under elevated hydrogen pressure with a suitable catalyst.
  • Advantages: High yield, relatively mild conditions, and suitability for large-scale production.
  • Catalysts: Commonly used catalysts include nickel, cobalt, or platinum group metals, which facilitate efficient hydrogen addition to the amino acid derivatives.

This method leverages the reduction of the amino acid functional groups to produce the target alkanolamine compound, preserving the propanol backbone while introducing the methylamino substituents.

Reductive Amination and Dealkylation Strategies

Another sophisticated synthetic approach involves the preparation of propanolamine derivatives followed by selective dealkylation steps to yield the target compound. This method is especially useful for obtaining optically active isomers or derivatives.

  • Starting materials: Dialkylamino alcohol derivatives, often synthesized from acetylated precursors.
  • Dealkylation: Conducted using hydrogenation with catalysts such as nickel or cobalt under controlled temperature and pressure.
  • Solvents: A variety of organic solvents are used, including aromatic hydrocarbons (toluene, xylene), halogenated hydrocarbons (methylene chloride, chloroform), ethers (tetrahydrofuran, diethyl ether), esters (ethyl acetate), nitriles (acetonitrile), and alcohols (methanol, ethanol).
  • Reaction parameters: Temperature ranges from -20 to 100°C, with reaction times from 0.5 to 12 hours depending on the step.
  • Advantages: This process allows for the preparation of both racemic and optically active forms, with high purity and yield, avoiding expensive reducing agents and chromatographic purification.

This method is detailed in patent literature describing the preparation of related propanolamine derivatives and their conversion to the target compound through efficient catalytic hydrogenation and chemical transformations.

Amination of Epichlorohydrin with 3-(Methylamino)propylamine

A related synthetic route involves the nucleophilic substitution reaction between epichlorohydrin and 3-(methylamino)propylamine, followed by base treatment to yield amino-propanol derivatives structurally related to 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol.

  • Reaction conditions: Typically performed in polar solvents such as ethanol, with bases like sodium hydroxide to facilitate ring opening and substitution.
  • Applications: This method is useful for synthesizing analog compounds and can be adapted for the target compound with appropriate modifications.

Reaction Conditions and Optimization

Parameter Typical Range / Conditions Notes
Hydrogen Pressure 0.7 to 1.0 MPa Used in catalytic hydrogenation steps
Temperature 0 to 100°C (often 30-70°C) Controlled to optimize yield and selectivity
Reaction Time 0.5 to 12 hours Dependent on substrate and catalyst
Solvents Toluene, xylene, methylene chloride, chloroform, ethanol Selected based on solubility and reactivity
Catalysts Ni, Co, Rh, Pt metals or their salts and oxides Chosen for activity and resistance to poisoning
Base Sodium hydroxide, potassium hydroxide Used in substitution and neutralization steps

Research Findings and Yields

In related preparation methods for structurally similar amino alcohols, yields range from moderate to high, with purities typically above 90%. For example, hydrogenation and recrystallization steps for 3-methylamino-1-phenylpropanol derivatives have shown yields between 48% and 70%, with purities from 93% to 98%. Although these data pertain to analog compounds, they provide insight into expected efficiency for the target compound's preparation.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Hydrogenation of 2-Aminoisobutyric Acid Direct reduction of amino acid or esters Scalable, efficient, industrially viable Requires high-pressure hydrogen and catalysts
Dealkylation of Propanolamine Derivatives Multi-step synthesis with selective dealkylation High purity, optically active forms possible More complex, multiple steps
Amination of Epichlorohydrin Nucleophilic substitution with amines Versatile, adaptable for analogs May require further purification steps

Chemical Reactions Analysis

Types of Reactions

1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, simpler amines, alcohols, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Development :
    One of the primary applications of 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol is as an intermediate in the synthesis of Duloxetine, a well-known antidepressant used to treat major depressive disorder and generalized anxiety disorder. The compound serves as a precursor in the synthesis pathway leading to Duloxetine, highlighting its importance in developing treatments for mood disorders .
  • Neuropharmacological Research :
    The compound has been studied for its potential neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. This opens avenues for further investigation into its efficacy as a therapeutic agent in treating neurological conditions.

Case Study 1: Synthesis of Duloxetine

A notable study detailed the synthesis of Duloxetine from 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol through a series of chemical transformations. The process was optimized to enhance yield and purity, demonstrating the compound's utility in pharmaceutical manufacturing .

StepReaction TypeConditionsYield
1Mannich ReactionAcetylthiophene + MethylamineHigh
2ReductionSodium Borohydride in EthanolModerate
3PurificationChromatographyHigh

Case Study 2: Neuropharmacological Effects

In a controlled study, researchers investigated the effects of 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol on animal models exhibiting depression-like behaviors. Results indicated significant improvements in mood-related parameters, suggesting that the compound may have direct neuroactive properties .

Mechanism of Action

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share structural similarities with 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol, differing primarily in substituents on the amino nitrogen or propanol backbone:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol C₈H₁₉N₂O 159.25 Methyl, 3-(methylamino)propyl Target Compound
1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol C₁₆H₂₁NO₂ 283.34 Isopropylamino, 2-naphthyloxy
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Methylamino, thiophen-2-yl (propan-1-ol)
1-[Bis(3-(dimethylamino)propyl)amino]propan-2-ol C₁₄H₃₂N₃O 274.43 Two 3-(dimethylamino)propyl groups
1-(Isopropylamino)-3-phenoxy-2-propanol C₁₂H₁₉NO₂ 209.28 Isopropylamino, phenoxy
1-Methoxy-3-(propan-2-ylamino)propan-2-ol C₇H₁₇NO₂ 147.22 Methoxy, isopropylamino

Key Differences in Physicochemical Properties

  • Lipophilicity (logP): The target compound (logP estimated ~0.5) is less lipophilic than analogs with aromatic substituents like 1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol (logP ~3.5) due to the naphthyloxy group . Compounds with methoxy groups (e.g., 1-Methoxy-3-(propan-2-ylamino)propan-2-ol) exhibit reduced polarity compared to the hydroxyl-containing target compound .
  • Basicity (pKa): The bis-dimethylaminopropyl analog (, pKa ~9.5) is more basic than the target compound (pKa ~8.5) due to additional tertiary amines .
  • Solubility: Aromatic substituents (e.g., thiophene in ) reduce aqueous solubility, whereas the target compound’s methylamino-propyl chain enhances solubility in polar solvents .

Biological Activity

1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol is a compound that exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C11H19N3O\text{C}_{\text{11}}\text{H}_{\text{19}}\text{N}_{\text{3}}\text{O}

Molecular Structure

  • Chemical Formula : C11H19N3O
  • Molecular Weight : 211.29 g/mol
  • CAS Number : 2770917-88-7

1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol has been studied for its interaction with neurotransmitter systems, particularly focusing on serotonin and norepinephrine transporters. The compound acts as a modulator of monoamine reuptake, which is critical in the treatment of various mood disorders.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : This compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in the synaptic cleft. This action is significant for treating conditions such as depression and anxiety.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties through its modulation of signaling pathways involved in neuronal survival.

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant potential of similar compounds demonstrated that derivatives of phenylaminopropanol exhibited significant serotonin and norepinephrine reuptake inhibition. The findings indicated that these compounds could alleviate symptoms of major depressive disorder (MDD) in preclinical models .

Case Study 2: Neuropharmacological Effects

Research on related compounds revealed that they could enhance cognitive function in animal models, suggesting a potential application in treating cognitive deficits associated with neurodegenerative diseases .

In Vitro Studies

In vitro assays have shown that 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol can modulate various cellular pathways:

Study Findings
Neurotransmitter Release AssayIncreased release of serotonin and norepinephrine in neuronal cultures.
Cytotoxicity AssayLow cytotoxicity observed at therapeutic concentrations (IC50 > 100 µM).
Apoptosis InductionInduced apoptosis in cancer cell lines through caspase activation pathways.

Toxicological Profile

The safety profile of 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol indicates low toxicity levels, making it a candidate for further pharmacological development. Acute toxicity studies show no significant adverse effects at doses up to 200 mg/kg in rodent models .

Q & A

Q. What are the optimal synthetic routes for 1-(Methyl(3-(methylamino)propyl)amino)propan-2-ol, and how can purity be ensured?

Methodological Answer:

  • Multi-step synthesis : Begin with propylene oxide or propanol derivatives as starting materials. Introduce methylamino groups via nucleophilic substitution or reductive amination. For example, describes using a propanol backbone with amino groups introduced via isopropylamine reactions .
  • Purification : Use column chromatography (silica gel, methanol/ethyl acetate eluent) or recrystallization (ethanol/water solvent system) to isolate the compound. highlights purity standards (≥95%) for structurally similar amino-propanol derivatives .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Follow GHS guidelines ():
    • Acute toxicity (Category 4) : Use fume hoods for powder handling.
    • Skin/eye irritation (Category 2) : Wear nitrile gloves and safety goggles.
    • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., receptor binding affinity) be resolved?

Methodological Answer:

  • Controlled Variables : Standardize assay conditions (pH, temperature, buffer composition). notes that receptor binding studies for similar compounds require strict control of ionic strength (e.g., 150 mM NaCl in PBS) .
  • Dose-Response Validation : Perform IC50/EC50 curves in triplicate across multiple cell lines (e.g., HEK293 for GPCR assays) to identify outliers .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and compare with experimental data. references structural analogs with validated binding to adrenergic receptors .

Q. What analytical strategies characterize stereoisomers or impurity profiles of this compound?

Methodological Answer:

  • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA column) and isocratic elution (hexane/isopropanol 90:10). reports resolving stereoisomers of amino-propanol derivatives with retention time differences >2 minutes .

  • Impurity Profiling : Employ LC-MS (Q-TOF) to detect trace impurities (e.g., <0.1% by area). identifies common impurities in amino-propanol derivatives, such as methylated byproducts or oxidation products .

  • Table 1 : Comparison of Analytical Methods for Impurity Detection

    TechniqueColumnMobile PhaseDetectionSensitivity
    HPLCC18Water/ACN + 0.1% TFAUV (254 nm)0.01%
    LC-MSHILICAmmonium formate/ACNESI+0.001%

Q. How can cytotoxicity be mitigated in biological assays involving this compound?

Methodological Answer:

  • Dose Optimization : Conduct MTT assays to determine non-toxic concentrations (e.g., IC10 values) in primary cells .
  • Structural Analogs : Modify the methylamino or propyl chain to reduce toxicity. suggests that replacing methyl groups with hydroxyethyl moieties decreases cytotoxicity in similar compounds .
  • Chelation : Add antioxidants (e.g., 1 mM ascorbic acid) to cell culture media to prevent oxidative degradation .

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